N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-4-thiophen-3-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c26-23(25-14-11-18(12-15-25)21-13-16-27-17-21)24-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13,16-18,22H,11-12,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIFKJYEVPNURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the maintenance of reaction conditions ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzhydryl group can be reduced to form secondary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the benzhydryl group can produce secondary amines .
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Methods:
The synthesis of N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitution: The reaction of benzhydryl chloride with 4-(thiophen-3-yl)piperidine-1-carboxamide under basic conditions using solvents like dichloromethane or tetrahydrofuran with bases such as triethylamine or sodium hydride.
- Oxidation and Reduction Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the benzhydryl group can undergo reduction to yield secondary amines.
Table 1: Summary of Synthesis Methods
| Reaction Type | Key Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Benzhydryl chloride, 4-(thiophen-3-yl)piperidine-1-carboxamide | Basic conditions, organic solvent |
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Varies based on desired product |
| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |
Biological Applications
This compound has been investigated for its potential biological activities:
Receptor Binding Studies:
This compound has been explored as a ligand in receptor binding studies due to its structural properties that allow it to interact with various biological targets. The benzhydryl group enhances binding affinity through hydrophobic interactions, while the thiophene ring can engage in π-π stacking interactions with target proteins.
Therapeutic Potential:
Research indicates that this compound may possess anti-inflammatory and antimicrobial properties. It has been studied for its potential use in treating metabolic syndrome-related disorders, including type 2 diabetes and obesity .
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of this compound:
Case Study 1: Anti-inflammatory Activity
In vitro studies demonstrated that this compound inhibits pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Properties
Research found that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, indicating its potential utility in developing new antibiotics .
Industrial Applications
Beyond its biological implications, this compound is also utilized in the development of new materials with specific electronic or optical properties. Its unique chemical structure makes it a valuable building block for synthesizing more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism by which N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Variations
The following table summarizes structural and molecular differences between N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide and related compounds from the evidence:
Functional Group Impact
- Thiophene vs. Pyridazine/Pyridine () : The thiophene in the target compound offers electron-rich aromaticity, contrasting with the electron-deficient pyridazine and pyridine rings in . The latter may improve aqueous solubility but reduce membrane permeability compared to thiophene.
- Oxadiazole vs.
- Substituent Position () : The pyrimidinyloxy group at the 3-position in vs. the 4-position thiophene in the target compound may lead to divergent binding modes in enzyme active sites due to spatial orientation differences.
Molecular Weight and Drug-Likeness
The molecular weight of the target compound (~368.5) is lower than the oxadiazole analog (402.5) , aligning better with Lipinski’s rule of five (MW < 500).
Research Findings and Limitations
- Metabolic Stability : The trifluoromethyl group in and oxadiazole in are associated with enhanced metabolic stability compared to thiophene, which may undergo oxidative metabolism .
- Target Selectivity: No direct comparative binding data are available, but molecular modeling suggests that electron-deficient heterocycles (e.g., pyridazine in ) may favor polar targets, while thiophene could target lipid-rich environments.
- Gaps in Evidence : Physical-chemical properties (e.g., solubility, logP) and pharmacological data (e.g., IC50 values) for the target compound and analogs are largely absent, limiting mechanistic conclusions.
Biological Activity
N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzhydryl group and a thiophene moiety. The unique structural characteristics of this compound contribute to its interaction with biological targets, making it a subject of various studies.
The compound's mechanism of action primarily involves interactions with specific enzymes and receptors. The piperidine ring facilitates binding to biological macromolecules, while the thiophene ring can engage in π-π interactions, enhancing the compound's biological efficacy . This dual interaction profile may modulate the activity of target proteins, leading to diverse biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations demonstrated that this compound induces apoptosis in cancer cell lines, particularly MDA-MB-231 breast cancer cells. Treatment led to a significant increase in early apoptotic cell populations, which was time-dependent. For instance, after 72 hours of treatment, approximately 45% of the cells exhibited early apoptosis .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on histone deacetylases (HDACs). Compounds structurally similar to this compound have shown promising results as selective HDAC inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression and cell cycle progression .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzhydryl and thiophene groups | Induces apoptosis in cancer cells; HDAC inhibition |
| N-benzhydryl-4-(thiophen-2-yl)piperidine-1-carboxamide | Similar structure but different thiophene substitution | Potential anti-inflammatory properties |
| Tipepidine | Contains thiophene; used for cough suppression | Primarily acts as an antitussive |
The differences in substitution patterns significantly influence the biological activity of these compounds, suggesting that even minor structural modifications can lead to varied pharmacological profiles .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the pharmacological properties of this compound:
- In Vitro Studies : Research has shown that this compound effectively reduces cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Molecular Docking Studies : Computational modeling has indicated strong binding affinities between the compound and various biological targets, supporting experimental findings regarding its potential as an anticancer agent.
- Toxicity Assessments : Preliminary toxicity studies suggest that this compound exhibits low toxicity profiles at therapeutic doses, making it a candidate for further development in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
